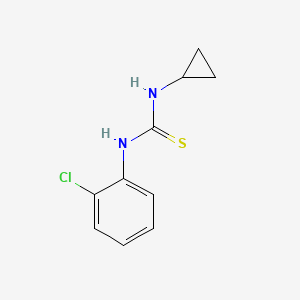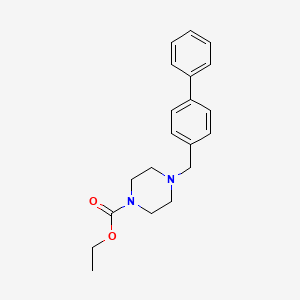
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide, also known as CFM-2, is a compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
Mécanisme D'action
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide inhibits the activity of COX-2 by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. By inhibiting the production of prostaglandins, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide reduces inflammation and pain.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic activity, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been found to have antitumor activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has several advantages for use in lab experiments. It has a high potency and selectivity for COX-2, making it a valuable tool for studying the role of COX-2 in various biological processes. However, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide. One area of interest is the development of new analogs of 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide with improved solubility and pharmacokinetic properties. Another area of interest is the study of the role of COX-2 in various biological processes, including inflammation, pain, and cancer. Finally, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide and its analogs may have potential as therapeutic agents for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the potential of 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide and its analogs in these areas.
Méthodes De Synthèse
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2-chloro-6-fluoroaniline with 4-methoxybenzylamine to form an intermediate product. This intermediate product is then reacted with acryloyl chloride to yield 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been extensively studied for its potential use in scientific research. It has been found to have various pharmacological effects, including analgesic, anti-inflammatory, and antitumor activity. 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This inhibition makes 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c1-22-13-7-5-12(6-8-13)11-20-17(21)10-9-14-15(18)3-2-4-16(14)19/h2-10H,11H2,1H3,(H,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUXSBDGBUYPEB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)
![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)


![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)
![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)



